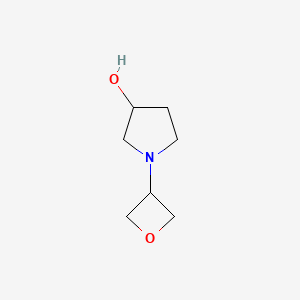
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol
説明
(3R)-1-(Oxetan-3-yl)pyrrolidin-3-ol is a chiral pyrrolidine derivative featuring an oxetane ring substituent. Its molecular formula is C₇H₁₃NO₂ (molecular weight: 143.19 g/mol), with the oxetane moiety (a four-membered oxygen-containing ring) attached to the nitrogen of the pyrrolidine core. The compound’s stereochemistry is defined by the (3R)-configuration, which may influence its biological activity and binding interactions. It is cataloged under CAS number 1375415-98-7 and is primarily utilized in pharmaceutical research, particularly as a building block for drug candidates targeting enzymes or receptors where stereochemistry and ring strain (from the oxetane) are critical .
特性
分子式 |
C7H13NO2 |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
1-(oxetan-3-yl)pyrrolidin-3-ol |
InChI |
InChI=1S/C7H13NO2/c9-7-1-2-8(3-7)6-4-10-5-6/h6-7,9H,1-5H2 |
InChIキー |
ORVAJNOIYUPTSI-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1O)C2COC2 |
製品の起源 |
United States |
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol typically involves the formation of the oxetane and pyrrolidine rings followed by their coupling. One possible synthetic route could involve the following steps:
Formation of the Oxetane Ring: This can be achieved through the cyclization of a suitable precursor, such as a 3-hydroxyalkyl halide, under basic conditions.
Formation of the Pyrrolidine Ring: This can be synthesized via the cyclization of a suitable amino alcohol or amino halide precursor.
Coupling of the Rings: The final step involves coupling the oxetane and pyrrolidine rings, which can be achieved through various methods such as nucleophilic substitution or reductive amination.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
化学反応の分析
Types of Reactions
(3R)-1-(oxetan-3-yl)pyrrolidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).
Reduction: Common reducing agents include LiAlH4 (Lithium aluminium hydride) and NaBH4 (Sodium borohydride).
Substitution: Common reagents include alkyl halides and acid chlorides.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation could yield a ketone or aldehyde, while substitution could yield various alkyl or acyl derivatives.
科学的研究の応用
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a bioactive compound with applications in drug discovery.
Medicine: It could be explored for its potential therapeutic properties.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
作用機序
The mechanism of action of (3R)-1-(oxetan-3-yl)pyrrolidin-3-ol would depend on its specific applications. For example, if it is used as a drug, its mechanism of action would involve interactions with specific molecular targets such as enzymes or receptors. The pathways involved would depend on the specific biological processes it affects.
類似化合物との比較
Comparative Data Table
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


